molecular formula C10H9FN2O B12988204 1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile

1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile

Cat. No.: B12988204
M. Wt: 192.19 g/mol
InChI Key: NQTUTMXQBMACGI-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile involves several steps. One common method includes the cyclization of a suitable precursor under basic conditions. For instance, the reaction of 3-fluoropyridine with a cyclobutane derivative in the presence of a base can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of fluorinating agents like Selectfluor® can also be employed to introduce the fluorine atom into the pyridine ring .

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile can be compared with other fluorinated pyridine derivatives, such as:

    2-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and properties.

    3-Fluoropyridine: Lacks the cyclobutane and nitrile groups, making it less complex and potentially less versatile.

    4-Fluoropyridine:

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile

InChI

InChI=1S/C10H9FN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3,7,14H,4-5H2

InChI Key

NQTUTMXQBMACGI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C#N)C2=C(C=CC=N2)F)O

Origin of Product

United States

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